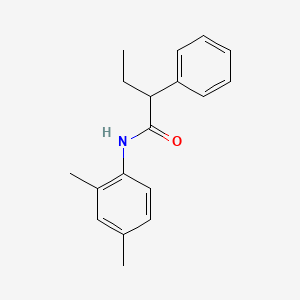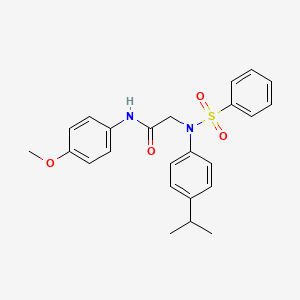![molecular formula C19H22N2O5S B5206492 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5206492.png)
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine, also known as MPAP, is a compound that has been extensively studied for its potential pharmaceutical applications. MPAP is a piperazine derivative and has been found to possess a range of biological activities.
Mecanismo De Acción
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine acts by binding to the serotonin receptor 5-HT1A and the dopamine receptor D2. It acts as an agonist at the 5-HT1A receptor, leading to an increase in the release of serotonin. At the D2 receptor, it acts as an antagonist, leading to a decrease in the release of dopamine. This dual mechanism of action makes 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine a potential therapeutic agent for the treatment of various neurological disorders.
Biochemical and physiological effects:
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been found to have a range of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, leading to anxiolytic and antidepressant effects. It has also been found to decrease the levels of dopamine in the brain, leading to antipsychotic effects. 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been found to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and can be synthesized easily. However, 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has some limitations as well. It has poor solubility in water, making it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has several potential future directions for research. It can be further studied for its potential therapeutic applications in various neurological disorders. It can also be studied for its potential use as a diagnostic tool for Parkinson's disease. Further research can also be conducted to improve the solubility and half-life of 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine for better efficacy in animal studies.
Conclusion:
In conclusion, 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine is a compound that has been extensively studied for its potential pharmaceutical applications. It has a known mechanism of action and has been found to possess a range of biological activities. 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has several potential therapeutic applications and can be further studied for its potential use as a diagnostic tool. Further research can also be conducted to improve its efficacy in animal studies.
Métodos De Síntesis
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine can be synthesized by reacting 1-(2-methoxyphenoxy)acetyl chloride with piperazine, followed by reaction with phenylsulfonyl chloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin receptor agonist and a dopamine receptor antagonist. 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has also been studied for its potential use as a diagnostic tool for Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-9-5-6-10-18(17)26-15-19(22)20-11-13-21(14-12-20)27(23,24)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQFLOHEKCGASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5206414.png)
![6-(3-bromo-4-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5206420.png)
![N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B5206421.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5206427.png)
![N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5206428.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide](/img/structure/B5206437.png)
![3-chloro-N-cyclopentyl-4-({1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5206438.png)



![1-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5206461.png)
![N-[2-(benzylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5206463.png)
![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206477.png)
